2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

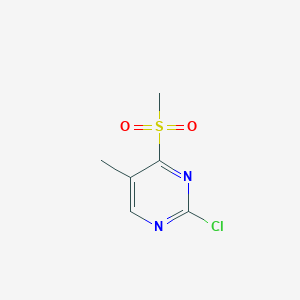

“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S. It has a molecular weight of 192.63 . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for “2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is 1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a solid at room temperature . The compound should be stored in an inert atmosphere and under -20°C .Scientific Research Applications

DNA Repair Inhibitor Synthesis

2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine: is utilized in the synthesis of DNA repair inhibitors like AZD7648 . AZD7648 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response. By inhibiting DNA-PK, compounds like AZD7648 can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment by preventing the repair of DNA double-strand breaks in cancer cells .

Solvent-Free Chlorination Methodology

This compound is involved in a solvent-free chlorination process that is environmentally friendly and suitable for large-scale preparations . The method uses equimolar phosphorous oxychloride and avoids the use of solvents, which is beneficial for reducing environmental impact and improving safety in chemical manufacturing .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine is used for constructing complex molecules. It serves as a building block in synthetic chemistry, particularly in the development of pharmaceuticals and petrochemical additives .

Synthesis of Fluorescent Dyes

The compound is also used in the synthesis of novel fluorescent dyes, which are essential in the development of biosensors for protein assays . These dyes can bind to proteins and emit fluorescence, allowing for the detection and quantification of proteins in various biological samples.

Pesticide Intermediate

In the agricultural sector, 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine acts as an intermediate in the synthesis of pesticides. Its derivatives are used to create compounds that protect crops from pests and diseases, contributing to increased agricultural productivity .

Pharmaceutical Research

This compound is a key intermediate in the synthesis of various pharmaceuticals. It is involved in the creation of drugs with potential applications in treating conditions such as hyperthyroidism, HIV, and certain types of cancer .

Biocide Synthesis

2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine: is related to the synthesis of biocides like Methylchloroisothiazolinone, which are used to control harmful microorganisms in various products, including personal care products, paints, and certain industrial processes .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

2-chloro-5-methyl-4-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVCQGDVIPHZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![3-Piperidin-4-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)

![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)

![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)

![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2871135.png)

![Ethyl 2'-amino-6',7'-dimethyl-1-(3-methylbenzyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2871137.png)

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)

![4-(dimethylsulfamoyl)-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2871145.png)